Cas no 2097910-48-8 (1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)

1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- 2097910-48-8
- 3-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
- AKOS032461403
- F6549-1434
-
- Inchi: 1S/C13H15FN4O2S2/c1-10-8-11(14)2-3-12(10)22(19,20)18-6-4-17(5-7-18)13-9-15-21-16-13/h2-3,8-9H,4-7H2,1H3
- InChI Key: HEGSLZICKSHFNE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1C)F)(N1CCN(C2C=NSN=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 342.06204624g/mol
- Monoisotopic Mass: 342.06204624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 103Ų
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-1434-5mg |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6549-1434-75mg |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6549-1434-100mg |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6549-1434-10μmol |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6549-1434-4mg |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6549-1434-15mg |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6549-1434-1mg |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6549-1434-2μmol |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6549-1434-3mg |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6549-1434-25mg |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097910-48-8 | 25mg |
$109.0 | 2023-09-08 |
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Related Literature
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
Additional information on 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Research Brief on 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS: 2097910-48-8)
1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS: 2097910-48-8) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonyl and thiadiazolyl functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of intense research interest.
The synthesis of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves a multi-step process that ensures high purity and yield. Key steps include the sulfonylation of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(1,2,5-thiadiazol-3-yl)piperazine under controlled conditions. Recent advancements in synthetic methodologies have improved the efficiency of this process, enabling larger-scale production for preclinical and clinical studies. The compound's structural features, including the fluorine atom and thiadiazole ring, contribute to its unique physicochemical properties, such as enhanced bioavailability and target binding affinity.
Pharmacological evaluations of 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have revealed its potential as a modulator of specific enzyme systems and receptor pathways. In vitro studies have demonstrated its inhibitory effects on certain kinases and G protein-coupled receptors (GPCRs), suggesting its applicability in treating diseases such as cancer and neurological disorders. Notably, the compound's selectivity and potency have been highlighted in recent high-throughput screening assays, which identified it as a lead candidate for further optimization.
Recent in vivo studies have further elucidated the compound's therapeutic potential. Animal models of disease have shown that 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exhibits favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. Additionally, preliminary toxicity studies indicate a manageable safety profile, with no significant adverse effects observed at therapeutic doses. These findings support the compound's progression into more advanced stages of drug development.
The mechanistic insights into 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine's action have been explored through structural biology and computational modeling. X-ray crystallography and molecular docking studies have provided detailed information on its binding interactions with target proteins, offering a foundation for structure-activity relationship (SAR) optimization. These studies have also identified potential modifications to enhance the compound's efficacy and reduce off-target effects.
In conclusion, 1-(4-fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS: 2097910-48-8) represents a promising candidate in the field of medicinal chemistry, with demonstrated potential in modulating key biological targets. Ongoing research aims to further characterize its therapeutic applications and optimize its pharmacological properties. The compound's unique structural features and favorable preclinical data position it as a valuable asset for future drug discovery efforts.
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